REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]1[C:6]([N+]([O-])=O)=[N:7][CH:8]=[CH:9][CH:10]=1.CC1(C)[O:19][CH2:18][CH:17]([CH2:20][OH:21])[O:16]1>CN(C)P(=O)(N(C)C)N(C)C>[CH3:3][O:4][C:5]1[C:6]([O:19][CH2:18][CH:17]([OH:16])[CH2:20][OH:21])=[N:7][CH:8]=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
161 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CO1)CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by means of cooling
|
Type
|
ADDITION
|
Details
|
the temperature is kept at 0°-10° during the addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture is then stirred for a further 5 hours with ice-
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is washed with a concentrated aqueous solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 1,000 ml of ethanol
|
Type
|
ADDITION
|
Details
|
100 ml of 2 N hydrochloric acid are added
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
WAIT
|
Details
|
to stand for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporating off the solvent
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=NC=CC1)OCC(CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |